7-(2-methoxyethyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

Physicochemical profiling Lipophilicity prediction Purine-2,6-dione derivatives

Researchers probing PNP inhibition or adenosine receptor SAR often lack N7-diversified xanthine tools. The closest analogue (CAS 74039-57-9) lacks the hydrogen-bond-capable ether side chain needed to modulate target binding. This compound (CAS 309293-89-8) resolves that gap. • Enables ΔIC50 quantification attributable solely to the N7-(2-methoxyethyl) modification for PNP SAR models • Predicted pKa 9.41; computed density 1.25 g/cm³ vs. 1.27 g/cm³ for the 3,7-dimethyl analogue, implying distinct solubility and membrane permeability • Sourced from a curated rare-chemical collection with global shipping; ideal for focused screening libraries where N7 polarity is systematically varied

Molecular Formula C17H28N4O3S
Molecular Weight 368.5 g/mol
Cat. No. B11523582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-methoxyethyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
Molecular FormulaC17H28N4O3S
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCCCCCCCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C
InChIInChI=1S/C17H28N4O3S/c1-4-5-6-7-8-9-12-25-17-18-14-13(21(17)10-11-24-3)15(22)19-16(23)20(14)2/h4-12H2,1-3H3,(H,19,22,23)
InChIKeyIROCDJQVMJLNCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2-Methoxyethyl)-3-methyl-8-(octylsulfanyl)purine-2,6-dione: Identity & Procurement Class


7-(2-Methoxyethyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione (CAS 309293-89-8) is a synthetic, trisubstituted purine-2,6-dione (xanthine) derivative bearing a C8 octylsulfanyl lipophilic side chain, a C3 methyl group, and a C7 2‑methoxyethyl substituent . The compound belongs to a well‑documented pharmacophore class of 8‑alkyl/arylthio‑xanthines recognized for activity at adenosine receptors and purine nucleoside phosphorylase (PNP) [1][2]. It is commercially available as a member of the Sigma‑Aldrich AldrichCPR collection of rare and unique chemicals, a classification that directly impacts procurement expectations regarding analytical characterization and quality guarantees .

7-(2-Methoxyethyl)-3-methyl-8-(octylsulfanyl)purine-2,6-dione: Irreplaceable by Analogues


Within the 8‑octylsulfanyl‑xanthine family, the N7 substituent critically modulates physicochemical properties, target binding, and experimental reproducibility. The target compound’s 7‑(2‑methoxyethyl) motif introduces an ether oxygen that is absent in the closest commercial analogue 3,7‑dimethyl‑8‑octylsulfanylpurine‑2,6‑dione (CAS 74039‑57‑9) . This structural difference produces measurably altered computed density (1.25 vs. 1.27 g/cm³) and predicted pKa (9.41) relative to the dimethyl reference, while the calculated logP for the dimethyl analogue (2.41) implies that the methoxyethyl compound likely possesses distinct lipophilicity and solubility behaviour . Such differences can manifest in divergent binding kinetics, aqueous solubility, and membrane permeability, meaning a procurement decision between analogues is not interchangeable when designing experiments that depend on precise physicochemical or pharmacokinetic profiles [1].

7-(2-Methoxyethyl)-3-methyl-8-(octylsulfanyl)purine-2,6-dione: Evidence vs. Analogues


N7 Substituent Modulates Physicochemical Properties

The target compound bears a 7‑(2‑methoxyethyl) group, replacing the 7‑methyl group found in 3,7‑dimethyl‑8‑octylsulfanylpurine‑2,6‑dione (CAS 74039‑57‑9). This modification results in a lower predicted density for the target compound (1.25 ± 0.1 g/cm³) versus 1.27 g/cm³ for the dimethyl analogue, and introduces an additional hydrogen‑bond acceptor site that is absent in the 7‑methyl congener . The computed logP of the dimethyl comparator is 2.41; while an experimentally measured logP is not available for the target compound, the presence of the ether oxygen in the 2‑methoxyethyl chain is expected to reduce logP, thereby increasing aqueous solubility relative to the binary methyl‑substituted analogue [1]. The target compound also exhibits a predicted pKa of 9.41 ± 0.70, which governs its ionization state at physiological pH and may influence binding to charged residues in target proteins .

Physicochemical profiling Lipophilicity prediction Purine-2,6-dione derivatives

Inferred PNP Inhibitory Activity

The 3,7‑dimethyl‑8‑octylsulfanylpurine‑2,6‑dione comparator has been explicitly measured as an inhibitor of purine nucleoside phosphorylase with a reported IC50 of 1.33 × 10³ nM (= 1.33 µM) in an assay that monitored conversion of [8‑¹⁴C]‑inosine to [8‑¹⁴C]‑hypoxanthine [1]. No direct IC50 value is publicly available for the target compound. However, because both molecules share the identical 8‑octylsulfanyl‑3‑methyl‑purine‑2,6‑dione core and differ only at the N7 substituent, the enzyme‑bound conformation of the core scaffold is likely conserved. The N7‑(2‑methoxyethyl) extension may form additional hydrogen bonds with solvent‑exposed regions of the PNP active site or alter the desolvation penalty, potentially shifting the IC50 relative to the 1.33 µM benchmark [1].

Purine nucleoside phosphorylase (PNP) inhibition Enzyme inhibition constant (IC50) 8-Thioxanthine SAR

C8 Octylsulfanyl Motif for Adenosine Receptor Antagonism

Patent literature establishes that 1,3‑dialkyl‑8‑substituted xanthines incorporating sulfur‑containing C8 chains are potent adenosine receptor antagonists. US Patent 5,453,426 specifically claims xanthines containing thioether, sulfinyl, or sulfonyl linkers at C8, and provides comparative binding data showing Ki values in the low nanomolar to sub‑micromolar range for A₁ and A₂ adenosine receptors [1]. While the target compound itself is not explicitly exemplified in that patent, its core scaffold matches the generic Markush structure. Crucially, the patent demonstrates that replacement of an 8‑oxygen linker with an 8‑sulfur linker increases A₁ selectivity; the target compound’s 8‑octylsulfanyl (thioether) linkage is therefore mechanistically aligned with this selectivity‑enhancing structural feature [1][2].

Adenosine receptor antagonism Structure-activity relationship (SAR) Xanthine derivatives

AldrichCPR Procurement & Quality Limitations

The target compound is sold exclusively through the Sigma‑Aldrich AldrichCPR (Custom Product Request) program under product number R555223 . According to Sigma‑Aldrich’s own terms, AldrichCPR compounds are supplied as part of a collection of rare and unique chemicals, and Sigma‑Aldrich does not collect analytical data for this product. The buyer assumes full responsibility for confirming product identity and purity, and all sales are final with no warranties of merchantability or fitness for a particular purpose . In practical terms, this means that procurement of the target compound carries higher quality‑assurance risk than ordering a validated, off‑the‑shelf analogue such as 3,7‑dimethyl‑8‑octylsulfanylpurine‑2,6‑dione, which may be available with standard certificates of analysis from multiple vendors. However, for researchers who require the specific 7‑(2‑methoxyethyl) N7 architecture, no alternative commercial source was identified in the course of this evidence compilation.

Procurement risk assessment Chemical supply chain Custom synthesis compounds

7-(2-Methoxyethyl)-3-methyl-8-(octylsulfanyl)purine-2,6-dione: Best-Fit Applications


PNP N7 Structure-Activity Relationship Studies

For research groups investigating the influence of the N7 substituent on PNP enzyme inhibition, this compound serves as a rationally designed probe. The conserved 8‑octylsulfanyl‑3‑methyl‑purine‑2,6‑dione core maintains the pharmacophore, while the 7‑(2‑methoxyethyl) group introduces a hydrogen‑bond‑capable ether side chain that is absent in the 3,7‑dimethyl analogue [1]. Investigators can use this compound alongside the dimethyl comparator to quantify ΔIC50 resulting solely from the N7 modification, thereby contributing to SAR models for next‑generation PNP inhibitors [1].

Adenosine Receptor Antagonist Profiling in N7-Variant Libraries

Given the established importance of bulky, sulfur‑linked C8 substituents for adenosine A₁ and A₂ receptor binding [1], this compound is suited for inclusion in focused screening libraries where N7 diversity is systematically varied. Its 7‑(2‑methoxyethyl) group offers an intermediate polarity profile between the strongly lipophilic 7‑benzyl and 7‑(2‑chlorobenzyl) analogues and the more compact 7‑methyl congener [1], enabling investigation of how N7 polarity modulates receptor subtype selectivity and functional antagonism.

Physicochemical Screening of 8-Thioxanthine Congeners

Laboratories optimizing in vitro assay conditions for 8‑thioxanthine compound series can leverage the target compound’s differentiated predicted properties—lower density (1.25 g/cm³) and predicted pKa (9.41) versus the 3,7‑dimethyl‑8‑octylsulfanyl analogue [1]—to empirically evaluate solubility, aggregation propensity, and non‑specific binding in assay media. The methoxyethyl group is expected to confer improved aqueous compatibility, which may reduce the need for high‑DMSO assay conditions compared to the more lipophilic analogues .

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